1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt

Catalog No.
S1794696
CAS No.
108392-02-5
M.F
C39H71Na2O8P
M. Wt
744.93
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate ...

CAS Number

108392-02-5

Product Name

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt

Molecular Formula

C39H71Na2O8P

Molecular Weight

744.93

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]
  • Origin: PAs are naturally occurring signaling molecules found in various organisms, including plants and animals []. They can be obtained from sources like egg yolk lecithin or synthesized in the lab [].
  • Significance: PAs play a crucial role in cellular signaling, regulating various processes like cell proliferation, migration, and differentiation []. They are essential for proper development and function in organisms [].

Molecular Structure Analysis

The key features of the molecule include:

  • A glycerol backbone with an sn-3 stereochemistry, meaning the hydroxyl group is positioned on the third carbon [].
  • Two cis-9-octadecenoyl chains, also known as oleoyl groups, attached to the first two carbons of the glycerol (1,2 positions) []. These are 18-carbon monounsaturated fatty acids with a double bond between the 9th and 10th carbon atoms (cis configuration).
  • A phosphate group (PO4) linked to the third carbon of the glycerol through an ester bond [].
  • A sodium (Na+) cation associated with the negatively charged phosphate group, making it a salt [].

This structure allows PAs to interact with both water (due to the phosphate group) and lipids (due to the fatty acid chains) [].


Chemical Reactions Analysis

Synthesis

PAs can be synthesized in the laboratory using various methods, including acylation of glycerol-3-phosphate with fatty acid chlorides [].

Hydrolysis

PAs can be broken down by enzymes called phosphatases, which cleave the phosphate group from the glycerol backbone. This reaction plays a role in cell signaling and lipid metabolism [].

(Equation) Example of Hydrolysis:

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt + H2O -> 1,2-DI[cis-9-Octadecenoyl]-SN-glycerol (diacylglycerol) + NaH2PO4 (sodium phosphate)
Other Reactions

PAs can also undergo other reactions like acylation, deacylation, and phosphorylation depending on the cellular context [].


Physical And Chemical Properties Analysis

  • Solubility: PAs likely have limited solubility in water due to the hydrophobic fatty acid chains but can form micelles in aqueous solutions []. They are soluble in organic solvents like chloroform and methanol [].
  • Stability: PAs are relatively stable molecules under physiological conditions (around pH 7.4 and body temperature) []. However, they can degrade over time due to oxidation or hydrolysis.

PAs act as signaling molecules within cells. They bind to specific proteins on the cell membrane, triggering downstream signaling cascades that regulate various cellular processes [, ]. For example, PA binding can activate enzymes involved in cell proliferation and migration [].

The specific mechanism of action depends on the cell type and the interacting proteins. More research is needed to fully understand the complex roles of PAs in different cellular contexts [].

While specific data on toxicity might be limited, PAs are generally considered to be relatively safe []. However, some potential hazards include:

  • Skin irritation: PAs may cause skin irritation upon contact [].
  • Eye irritation: Eye contact with PA solutions could be irritating [].
  • Inhalation: Inhalation of PA dust or aerosols may irritate the respiratory tract [].

Cell Biology and Membrane Studies

1,2-Di(cis-9-Octadecenoyl)-sn-Glycero-3-phosphate sodium salt, also known as Dioleoyl phosphatidic acid (DOPA) or L-α-Phosphatidic acid, dioleoyl sodium salt, is a type of phospholipid. Phospholipids are crucial components of cell membranes, playing a vital role in maintaining cell structure and function . DOPA studies contribute to our understanding of cell signaling pathways and membrane dynamics. For instance, DOPA can be used to induce the formation of liposomes, which are microscopic spheres mimicking cell membranes. These liposomes serve as valuable tools for studying membrane protein interactions and drug delivery mechanisms .

Signal Transduction and Cellular Responses

DOPA acts as a second messenger molecule within cells, relaying signals from extracellular stimuli to intracellular responses. Upon stimulation by various factors, DOPA levels increase, triggering downstream signaling cascades that influence cell proliferation, migration, and survival . Research using DOPA helps elucidate the complex signaling networks that regulate cellular behavior and may provide insights into diseases associated with dysregulated cell signaling.

Dates

Modify: 2023-08-15

Explore Compound Types